

"6-Tert-butylpyridine-3-carbonitrile" chemical structure and properties

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Compound of Interest

Compound Name: 6-Tert-butylpyridine-3-carbonitrile

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6-Tert-butylpyridine-3-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **6-tert-butylpyridine-3-carbonitrile**, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document compiles information from structurally related molecules to offer insights into its chemical structure, physicochemical properties, potential synthesis routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel pyridine derivatives for drug discovery and other advanced applications.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties. **6-tert-butylpyridine-3-carbonitrile**, also known as 6-(tert-Butyl)nicotinonitrile, with the CAS number 56029-45-9, is a substituted

pyridine that incorporates a sterically bulky tert-butyl group at the 6-position and a cyano group at the 3-position.[1][2] This unique substitution pattern is anticipated to confer specific properties, including metabolic stability and altered electronic characteristics, making it an intriguing candidate for further investigation in drug development and materials science.

Chemical Structure and Properties

The chemical structure of **6-tert-butylpyridine-3-carbonitrile** consists of a pyridine ring substituted with a tert-butyl group at the 6-position and a nitrile (cyano) group at the 3-position.

Molecular Formula: $C_{10}H_{12}N_2$

Molecular Weight: 160.22 g/mol [1]

The presence of the electron-withdrawing nitrile group and the bulky, electron-donating tert-butyl group are expected to influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

Physicochemical Properties

While specific experimental data for **6-tert-butylpyridine-3-carbonitrile** is not extensively available, the following table summarizes predicted and inferred properties based on its structure and data from related compounds.

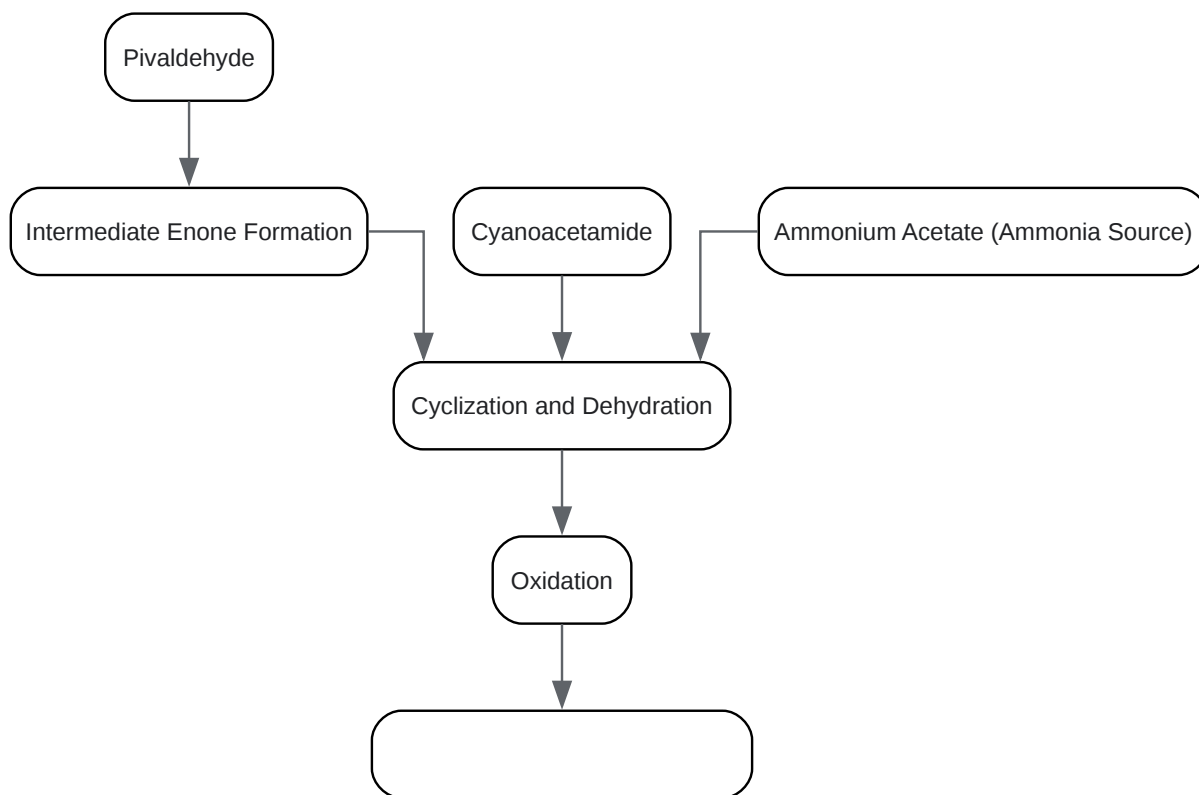
Property	Predicted/Inferred Value	Reference/Basis
IUPAC Name	6-(tert-butyl)pyridine-3-carbonitrile	Standard nomenclature
CAS Number	56029-45-9	Chemical Abstracts Service Registry
Appearance	Expected to be a solid or high-boiling liquid at room temperature	Based on similar substituted pyridines
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform, methanol)	General solubility of similar organic compounds
pKa (of pyridinium ion)	Expected to be lower than that of pyridine (5.2) due to the electron-withdrawing nitrile group	Inductive effects of substituents on pyridine basicity

Synthesis and Characterization

While a specific, detailed synthesis protocol for **6-tert-butylpyridine-3-carbonitrile** is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for pyridine ring formation. One common approach is the multicomponent reaction, such as a modified Hantzsch synthesis or similar condensation reactions.

Proposed Synthesis Workflow

A potential synthetic strategy could involve the condensation of a β -keto nitrile, an enone bearing a tert-butyl group, and an ammonia source.



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Caption: Proposed synthesis workflow for **6-tert-butylpyridine-3-carbonitrile**.

Experimental Protocol: Hypothetical Multicomponent Synthesis

Materials:

- Pivaldehyde
- Cyanoacetamide
- Ammonium acetate
- Ethanol (solvent)
- Oxidizing agent (e.g., manganese dioxide or air)

- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- A mixture of pivaldehyde (1.0 eq), cyanoacetamide (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 4-6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the initial condensation, an oxidizing agent is added to the reaction mixture to facilitate the aromatization of the dihydropyridine intermediate.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **6-tert-butylpyridine-3-carbonitrile**.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include a singlet for the tert-butyl protons (around 1.3-1.5 ppm), and three distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the positions relative to the nitrogen atom and the substituents.
- ^{13}C NMR: Signals for the tert-butyl group (quaternary carbon and methyl carbons), the nitrile carbon (around 115-120 ppm), and the six carbons of the pyridine ring are expected.

Infrared (IR) Spectroscopy:

- A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration is expected around $2220\text{-}2240\text{ cm}^{-1}$.

- Bands corresponding to C-H stretching of the aromatic ring and the tert-butyl group, and C=C and C=N stretching vibrations of the pyridine ring would also be present.

Mass Spectrometry (MS):

- The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (160.22 g/mol).
- A prominent fragment ion corresponding to the loss of a methyl group ($[M-15]^+$) from the tert-butyl substituent is also anticipated.

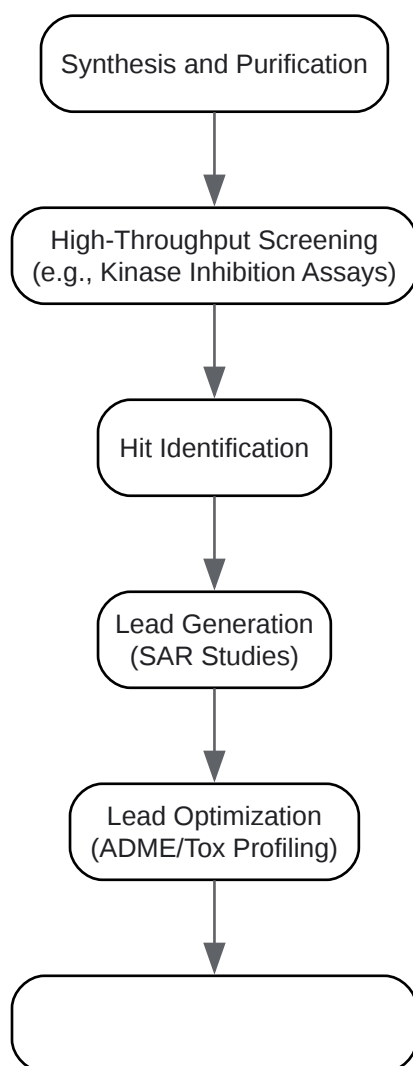
Potential Biological Activity and Applications

While no specific biological studies on **6-tert-butylpyridine-3-carbonitrile** have been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

- **Enzyme Inhibition:** The pyridinecarbonitrile scaffold is found in various enzyme inhibitors. The specific substitution pattern of this compound could lead to selective inhibition of kinases, phosphatases, or other enzymes implicated in disease pathways.
- **Anticancer and Antimicrobial Properties:** Many substituted pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines and inhibitory effects on microbial growth.
- **Central Nervous System (CNS) Activity:** The pyridine ring is a common feature in drugs targeting the CNS. The lipophilicity imparted by the tert-butyl group may facilitate crossing the blood-brain barrier.

Hypothetical Drug Discovery Workflow

The exploration of **6-tert-butylpyridine-3-carbonitrile** as a potential drug candidate would follow a standard preclinical development path.



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Caption: A hypothetical workflow for the early-stage drug discovery process.

Conclusion

6-Tert-butylpyridine-3-carbonitrile represents a chemical entity with unexplored potential in medicinal chemistry and materials science. This technical guide, by consolidating inferred knowledge from related compounds, provides a starting point for researchers interested in its synthesis, characterization, and evaluation. Further empirical studies are necessary to fully elucidate its properties and potential applications. The methodologies and predicted data presented herein are intended to facilitate and guide future research endeavors into this and similar substituted pyridine derivatives.

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References

- 1. accelachem.com [accelachem.com]
- 2. cenmed.com [cenmed.com]
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